molecular formula C12H10N2O3 B583362 Azo-Resveratrol CAS No. 1393556-48-3

Azo-Resveratrol

Cat. No.: B583362
CAS No.: 1393556-48-3
M. Wt: 230.223
InChI Key: VDJKLXGYUHLIFO-UHFFFAOYSA-N
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Description

Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol Resveratrol is well-known for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer propertiesThis modification aims to enhance the bioavailability and biological activity of the parent compound .

Biochemical Analysis

Biochemical Properties

Azo-Resveratrol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory activities against mushroom tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

This compound can influence cell function in various ways. For example, it has been suggested to have antioxidant and anti-inflammatory activities, similar to resveratrol

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve a combination of direct interactions with biomolecules and indirect effects on cellular processes. For instance, by binding to enzymes such as tyrosinase, this compound could inhibit their activity and thereby influence cellular processes such as melanin synthesis .

Temporal Effects in Laboratory Settings

Like resveratrol, it is likely to be rapidly metabolized, which could influence its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on resveratrol suggest that its effects can vary with dosage, with potential benefits at moderate doses and possible adverse effects at high doses .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways, given its structural similarity to resveratrol. Resveratrol has been shown to influence pathways such as carbohydrate digestion, glucose absorption, glycogen storage, and insulin secretion . This compound could potentially interact with similar pathways.

Transport and Distribution

Studies on resveratrol suggest that it can be transported across cell membranes and distributed within cells .

Preparation Methods

The synthesis of Azo-Resveratrol typically involves the following steps:

Chemical Reactions Analysis

Azo-Resveratrol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a model compound to study azo-stilbene derivatives and their reactivity.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and neuroprotective effects.

Comparison with Similar Compounds

Azo-Resveratrol is compared with other similar compounds such as:

This compound is unique due to the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the introduction of an azo (-N=N-) linkage between two resveratrol molecules or its analogs. This modification aims to enhance the pharmacological properties compared to the parent compound. The synthesis typically involves coupling reactions that form the azo bond while retaining the functional hydroxyl groups crucial for biological activity.

2.1 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. Research indicates that this compound exhibits a significant increase in antioxidant activity compared to resveratrol, attributed to the enhanced stability of its structure.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Resveratrol6055
This compound8580

2.2 Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it was found to induce apoptosis in human hepatoma HepG2 cells with an IC50 value significantly lower than that of resveratrol.

Case Study: HepG2 Cell Line

  • Study Type: In vitro
  • Results: this compound induced apoptosis through the activation of caspase pathways and reduced Bcl-2 expression.

Molecular Mechanisms:

  • Enhanced oxidative stress leading to mitochondrial dysfunction.
  • Upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

2.3 Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the NF-kB signaling pathway.

CytokineControl Level (pg/mL)This compound Treatment (pg/mL)
TNF-α15050
IL-620070

3.1 Tyrosinase Inhibition

This compound has demonstrated potent inhibition of tyrosinase, an enzyme critical for melanin synthesis. The presence of hydroxyl groups in specific positions enhances its inhibitory activity.

Inhibition Assay Results:

  • IC50 Value: this compound exhibited an IC50 value comparable to known tyrosinase inhibitors, suggesting potential applications in skin whitening formulations.

3.2 Antifungal Activity

Research has indicated that certain derivatives of Azo-Stilbenes, including this compound, possess antifungal properties against phytopathogenic fungi, outperforming traditional fungicides in specific cases.

4. Conclusion

This compound presents a compelling profile as a biologically active compound with significant antioxidant, anticancer, anti-inflammatory, and antifungal properties. Its structural modifications enhance its efficacy compared to resveratrol, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZQUPWHMPXTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?

A1: this compound, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, this compound effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes this compound a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their tyrosinase inhibitory activity?

A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like this compound) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.

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